2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide

Description

Properties

IUPAC Name |

2,3-dimethyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO2/c1-6-7(2)13(14)4-3-8(6)15-5-9(10,11)12/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMSURXZOJDDQEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C[N+](=C1C)[O-])OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide

Introduction: A Key Intermediate in Proton Pump Inhibitors

2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide is a crucial intermediate in the synthesis of lansoprazole, a widely used proton pump inhibitor for treating acid-reflux disorders and ulcers.[1][2] The physicochemical properties of this pyridine N-oxide derivative are of paramount importance as they dictate its reactivity, handling, and ultimately, the efficiency and safety of the lansoprazole synthesis process.[2] This guide provides a comprehensive overview of the known physicochemical properties of this compound and outlines detailed, field-proven methodologies for their experimental determination. Understanding these properties is essential for process optimization, ensuring batch-to-batch consistency, and maintaining high standards of quality control in pharmaceutical manufacturing.[3]

The molecular structure of this compound features a pyridine N-oxide core, which influences its electronic and solubility characteristics.[4] The presence of dimethyl and trifluoroethoxy substituents further modulates its lipophilicity and reactivity. This guide will delve into the key physicochemical parameters that are critical for the successful application of this intermediate in active pharmaceutical ingredient (API) synthesis.

Core Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. It is imperative for research and development professionals to experimentally verify these parameters for each batch to ensure consistency and quality.

| Property | Value | Source |

| CAS Number | 103577-61-3 | ChemicalBook[1] |

| Molecular Formula | C9H10F3NO2 | Pharmaffiliates[5] |

| Molecular Weight | 221.18 g/mol | Pharmaffiliates[5] |

| Appearance | Yellow solid | Nia Innovation[6] |

| Melting Point | 131-132 °C | ChemicalBook[1] |

| Boiling Point (Predicted) | 321.4 ± 42.0 °C | ChemicalBook[1] |

| Density (Predicted) | 1.25 ± 0.1 g/cm³ | ChemicalBook[1] |

| pKa (Predicted) | 2.23 ± 0.10 | ChemicalBook[1] |

| Solubility | Data not available; experimental determination recommended | |

| LogP | Data not available; experimental determination recommended |

The Role in Lansoprazole Synthesis: A Mechanistic Overview

This compound is a pivotal precursor in the multi-step synthesis of lansoprazole. A key transformation involves the reaction of this intermediate to introduce the benzimidazole moiety, ultimately forming the core structure of the final API. The N-oxide functional group plays a crucial role in activating the pyridine ring for subsequent chemical modifications.

Caption: Simplified workflow for the synthesis of Lansoprazole highlighting the role of the target compound.

Experimental Protocols for Physicochemical Characterization

For a compound intended for use in pharmaceutical manufacturing, relying solely on predicted data is insufficient. The following sections provide detailed, step-by-step protocols for the experimental determination of critical physicochemical properties.

Aqueous Solubility Determination: The Shake-Flask Method

The "shake-flask" method is the gold standard for determining the thermodynamic solubility of a compound, providing a measure of the equilibrium concentration of a solute in a solvent.[7]

Causality Behind Experimental Choices: This method is chosen for its reliability and its ability to achieve a true thermodynamic equilibrium, which is crucial for understanding the intrinsic solubility of the API intermediate.[7] The use of a buffer at a specific pH is important as the solubility of ionizable compounds can be pH-dependent.[8]

Experimental Protocol:

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials containing a buffer of known pH (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[9]

-

To expedite equilibration, a modified method involving initial heating followed by cooling and seeding with the solid compound can be employed.[10]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

-

Analysis:

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]

-

Prepare a calibration curve using standard solutions of the compound of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

The solubility is reported as the mean concentration from multiple replicates, typically in units of mg/mL or µg/mL.

-

Caption: Workflow for the shake-flask solubility determination method.

pKa Determination: Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that indicates the extent of ionization of a compound at a given pH.[8] For a pyridine N-oxide, the pKa of its conjugate acid is a measure of its basicity.[4] Potentiometric titration is a highly accurate and widely used method for pKa determination.[12]

Causality Behind Experimental Choices: Potentiometric titration directly measures the change in pH upon the addition of a titrant, allowing for a precise determination of the equivalence point and, consequently, the pKa.[12] This method is particularly suitable for compounds that are sufficiently soluble in the titration medium.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure adequate solubility.

-

-

Titration Setup:

-

Place the sample solution in a thermostatted vessel equipped with a magnetic stirrer.

-

Immerse a calibrated pH electrode and a titrant delivery tube into the solution.

-

-

Titration:

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Record the pH of the solution after each incremental addition of the titrant.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of titrant added.

-

Determine the equivalence point from the inflection point of the titration curve (or by analyzing the first or second derivative of the curve).[13]

-

The pKa is equal to the pH at the half-equivalence point.

-

-

Self-Validation:

-

The sharpness of the inflection point in the titration curve serves as an internal validation of the precision of the measurement.

-

For compounds with poor aqueous solubility or those that lack a suitable chromophore for spectrophotometric methods, potentiometric titration is often the method of choice.[6]

Lipophilicity (LogP) Determination: HPLC Method

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[14] A rapid and reliable method for estimating LogP is through reverse-phase High-Performance Liquid Chromatography (RP-HPLC).[1][15]

Causality Behind Experimental Choices: The RP-HPLC method correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.[1] It is a faster and less labor-intensive alternative to the traditional shake-flask method, making it suitable for screening and routine analysis.[1]

Experimental Protocol:

-

System Setup:

-

Use an RP-HPLC system with a C18 column.

-

The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

-

-

Calibration:

-

Inject a series of standard compounds with known LogP values that span the expected LogP range of the test compound.

-

Record the retention time (t_R_) for each standard.

-

Calculate the capacity factor (k') for each standard using the formula: k' = (t_R_ - t_0_) / t_0_, where t_0_ is the void time of the column.

-

Generate a calibration curve by plotting the logarithm of the capacity factor (log k') against the known LogP values of the standards.

-

-

Sample Analysis:

-

Dissolve this compound in the mobile phase and inject it into the HPLC system under the same conditions used for the standards.

-

Determine its retention time and calculate its log k'.

-

-

LogP Determination:

-

Interpolate the LogP of the test compound from the calibration curve using its calculated log k' value.

-

Caption: Workflow for LogP determination using the RP-HPLC method.

Conclusion: The Importance of Rigorous Physicochemical Characterization

The physicochemical properties of this compound are not merely academic data points; they are critical process parameters that directly impact the synthesis of the life-saving drug, lansoprazole. A thorough understanding and experimental verification of properties such as solubility, pKa, and lipophilicity are indispensable for robust process development, quality control, and regulatory compliance in the pharmaceutical industry. The methodologies outlined in this guide provide a solid framework for obtaining reliable and reproducible data, empowering researchers and drug development professionals to make informed decisions and ensure the consistent production of high-quality active pharmaceutical ingredients.

References

-

ResearchGate. Synthesis of 2,3-dimethyl-4-(2,2,2,-trifluoroethoxy) pyridine N-oxide (2). [Link]

-

Pharmaffiliates. 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide. [Link]

-

Nia Innovation. 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)-pyridine N-oxide. [Link]

-

SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

PMC - PubMed Central. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. [Link]

-

ResearchGate. Synthesis of the impurities of lansoprazole. [Link]

-

BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. [Link]

-

Labinsights. Physical and Chemical Characterization for APIs. [Link]

-

Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

-

Pion Inc. What is pKa and how is it used in drug development?. [Link]

-

Scientific Research Publishing. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. [Link]

-

PMC - NIH. The pKa Distribution of Drugs: Application to Drug Discovery. [Link]

-

Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

- Google Patents.

-

AKJournals. PHYSICO-CHEMICAL CHARACTERIZATION OF AN ACTIVE PHARMACEUTICAL INGREDIENT Crystal polymorphism and structural analysis. [Link]

- Google Patents. US6548307B2 - Determination of logP coefficients via a RP-HPLC column.

-

American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

-

Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

PMC - NIH. Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Baran Lab. Pyridine N-Oxides. [Link]

-

Drug Hunter. Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]

-

ACS Publications. High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier | Analytical Chemistry. [Link]

-

ResearchGate. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

PMC - NIH. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]

-

NIH. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. [Link]

-

SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

-

BMG LABTECH. Drug solubility: why testing early matters in HTS. [Link]

-

ResearchGate. (PDF) The p K a Distribution of Drugs: Application to Drug Discovery. [Link]

- Google Patents. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.

-

MDPI. Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. [Link]

-

International Journal of Innovative Research and Scientific Studies. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]

-

NIH. Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

-

Taylor & Francis Online. DETERMINATION OF THE pKa VALUES OF POLYCYCLIC AROMATIC HYDROCARBON METABOLITES BY CAPILLARY ZONE ELECTROPHORESIS. [Link]

-

PMC - NIH. Drug Solubility: Importance and Enhancement Techniques. [Link]

-

Langhua Pharma. Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. [Link]

- Google Patents.

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

ResearchGate. (PDF) Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

Quick Company. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. [Link]

-

ResearchGate. (PDF) Microwave synthesis of lansoprazole drug intermediate. [Link]

-

LinkedIn. Pharmaceutical Ingredient Characterization Essential Analytical Techniques. [Link]

-

New Drug Approvals. LANSOPRAZOLE. [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative - Google Patents [patents.google.com]

- 3. akjournals.com [akjournals.com]

- 4. baranlab.org [baranlab.org]

- 5. researchgate.net [researchgate.net]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. scispace.com [scispace.com]

- 14. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action - PMC [pmc.ncbi.nlm.nih.gov]

- 15. agilent.com [agilent.com]

An In-Depth Technical Guide to 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide, a key intermediate in pharmaceutical synthesis. We will delve into its molecular structure, physicochemical properties, synthesis protocols, and its significant role in the development of proton pump inhibitors.

Core Molecular Attributes

This compound, with the CAS Number 103577-61-3, is a substituted pyridine N-oxide. The N-oxide functional group significantly influences the reactivity of the pyridine ring, making it a versatile intermediate in organic synthesis.[1]

Molecular Structure and Weight

The foundational attributes of this compound are summarized below. The molecular structure consists of a pyridine N-oxide core, substituted with two methyl groups at the 2 and 3 positions, and a 2,2,2-trifluoroethoxy group at the 4 position.

Table 1: Key Molecular Identifiers and Properties

| Identifier | Value | Source(s) |

| Molecular Formula | C9H10F3NO2 | [2][3][4] |

| Molecular Weight | 221.18 g/mol | [2][3] |

| Appearance | Yellow to white solid/powder | [2][5] |

| Melting Point | 131-132 °C | [6] |

| Boiling Point (Predicted) | 321.4 ± 42.0 °C | [6] |

| Density (Predicted) | 1.25 ± 0.1 g/cm³ | [4][6] |

The presence of the trifluoroethoxy group is a critical feature, often incorporated into pharmacologically active molecules to enhance properties such as metabolic stability and lipophilicity.

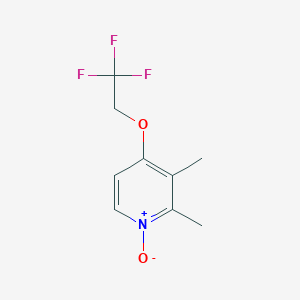

Structural Visualization

The 2D chemical structure of this compound is depicted below:

Caption: 2D structure of the title compound.

Application in Pharmaceutical Synthesis

This compound is a crucial building block in the synthesis of proton pump inhibitors (PPIs).[6] Specifically, it serves as a key intermediate for Lansoprazole, a widely used medication for treating gastric ulcers and related conditions.[6][7] The pyridine N-oxide moiety is strategically employed to facilitate the introduction of other functional groups necessary for the final drug structure.[1]

The synthesis pathway from this intermediate typically involves further reactions to build the benzimidazole sulfinyl moiety characteristic of Lansoprazole and related drugs.[8]

Synthesis Protocol

The synthesis of this compound is achieved through a nucleophilic substitution reaction. The process starts from 2,3-dimethyl-4-nitropyridine N-oxide.[7]

Overview of the Synthetic Pathway

The transformation involves the displacement of the nitro group by 2,2,2-trifluoroethanol. This reaction is a cornerstone for creating the ether linkage at the 4-position of the pyridine ring.

Caption: Synthetic workflow for the target compound.

Detailed Experimental Procedure

The following protocol is based on established synthetic routes.[7]

Objective: To synthesize this compound.

Materials:

-

2,3-Dimethyl-4-nitropyridine N-oxide (1 equivalent)

-

2,2,2-Trifluoroethanol

-

Triethylbenzylammonium chloride (Phase Transfer Catalyst)

-

Methyl Ethyl Ketone (MEK)

-

Water

-

Potassium Carbonate (Base)

Procedure:

-

Reactor Setup: Charge a suitable reaction vessel with 2,3-dimethyl-4-nitropyridine N-oxide, methyl ethyl ketone (MEK), and water.

-

Addition of Reagents: Add 2,2,2-trifluoroethanol and the phase transfer catalyst, triethylbenzylammonium chloride, to the mixture.

-

Base Addition: Introduce a base, such as potassium carbonate. The base is crucial for activating the nucleophile (trifluoroethanol).

-

Scientific Rationale: The use of a phase transfer catalyst is essential to facilitate the reaction between the organic-soluble pyridine derivative and the water-soluble base, enhancing the reaction rate and yield.[7]

-

-

Reaction Conditions: Heat the mixture and maintain it at a controlled temperature. The reaction progress should be monitored using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled. The product is then isolated through standard procedures, which may include extraction, washing, and crystallization to yield the final product as a solid.

-

Characterization: The identity and purity of the synthesized compound should be confirmed using analytical methods like ¹H-NMR, Mass Spectrometry, and HPLC.[9]

Safety Note: The synthesis involves nitro compounds and can be highly exothermic. Proper thermal management and safety precautions are critical to prevent runaway reactions.[7]

Analytical Characterization

A comprehensive analysis is vital to confirm the structure and purity of the synthesized compound. A typical characterization data package would include:[9]

-

¹H-NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

HPLC: To determine the purity of the compound.

-

Infrared Spectroscopy (IR): To identify characteristic functional groups.

Conclusion

This compound is a compound of significant interest in medicinal chemistry and pharmaceutical manufacturing. Its well-defined molecular structure and weight, coupled with its role as a key precursor to drugs like Lansoprazole, underscore its importance. The synthesis, while straightforward in principle, requires careful control of reaction conditions due to potential thermal hazards. Understanding the properties and synthesis of this molecule is essential for professionals engaged in the development and production of proton pump inhibitors.

References

-

Puigjaner, C., et al. (n.d.). Safety Evaluation of an Unexpected Incident with a Nitro Compound. ResearchGate. Available at: [Link]

-

Semantic Scholar. (n.d.). Synthesis of 2-substituted pyridines from pyridine N-oxides. Available at: [Link]

- Google Patents. (n.d.). CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.

-

Nia Innovation. (n.d.). 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)-pyridine N-oxide. Available at: [Link]

-

PubChem. (n.d.). Lansoprazole N-oxide. Available at: [Link]

-

Henan Kanbei Chemical Co.,LTD. (n.d.). 2, 3-Dimethyl-4-(2,2,2-Trifluoroethpxy) Pyridine-N-Oxide. Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. niainnovation.in [niainnovation.in]

- 3. This compound [cymitquimica.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2, 3-Dimethyl-4-(2,2,2-Trifluoroethpxy) Pyridine-N-Oxide, CasNo.103577-61-3 Henan Kanbei Chemical Co.,LTD China (Mainland) [kanbei.lookchem.com]

- 6. 2, 3-Dimethyl-4-(2,2,2-Trifluoroethpxy) Pyridine-N-Oxide | 103577-61-3 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Lansoprazole N-oxide | C16H14F3N3O3S | CID 23656863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. synthinkchemicals.com [synthinkchemicals.com]

The Lynchpin in Lansoprazole Synthesis: A Technical Guide to 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide

Abstract

Lansoprazole, a second-generation proton pump inhibitor, is a cornerstone in the treatment of acid-related gastrointestinal disorders. Its synthesis hinges on the efficient construction of a substituted pyridine moiety, which is subsequently coupled with a benzimidazole thiol. This in-depth technical guide focuses on a critical intermediate in this process: 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide . We will dissect its synthesis, elucidate the underlying reaction mechanisms, and provide detailed experimental protocols for its preparation and subsequent transformation. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of Lansoprazole and related pharmaceutical compounds.

Introduction: The Significance of the Pyridine Core in Lansoprazole

Lansoprazole's therapeutic action stems from its ability to irreversibly inhibit the H+/K+-ATPase (proton pump) in gastric parietal cells. The molecule's unique structure, featuring a substituted pyridine ring linked to a benzimidazole group via a methylsulfinyl bridge, is paramount to its efficacy. The 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine core provides the necessary electronic and steric properties for the final drug's activity. The synthesis of this core, and specifically the N-oxide intermediate, is a critical phase in the overall manufacturing process of Lansoprazole.[1][2]

The N-oxide functionality plays a dual role: it activates the pyridine ring for subsequent functionalization and serves as a precursor to the 2-hydroxymethyl group, which is essential for coupling with the benzimidazole moiety. The 2,2,2-trifluoroethoxy group at the 4-position is a distinguishing feature of Lansoprazole, influencing its lipophilicity and metabolic stability.

This guide will provide a comprehensive overview of the synthesis of this compound, offering both theoretical understanding and practical, field-proven insights.

Synthesis of the Precursor: 2,3-Dimethyl-4-nitropyridine-N-oxide

The journey to our target intermediate begins with the readily available starting material, 2,3-lutidine. The synthesis of the nitro-precursor involves two key steps: N-oxidation and subsequent nitration.

N-Oxidation of 2,3-Lutidine

The initial step is the oxidation of the nitrogen atom in the pyridine ring to form 2,3-dimethylpyridine-N-oxide. This is typically achieved using an oxidizing agent such as hydrogen peroxide in a suitable solvent.

Nitration of 2,3-Dimethylpyridine-N-oxide

The subsequent nitration at the 4-position is a crucial step. Traditionally, this is carried out using a mixture of concentrated nitric acid and sulfuric acid. However, an alternative, more environmentally benign method utilizes potassium nitrate in concentrated sulfuric acid. This method is reported to shorten reaction times and reduce the formation of noxious brown fumes during the reaction and work-up.[3]

Reaction Scheme:

Caption: Synthesis of the nitro-precursor.

Core Synthesis: this compound

The formation of the target intermediate is achieved through a nucleophilic aromatic substitution (SNA_r_) reaction. The nitro group at the 4-position of the pyridine N-oxide is an excellent leaving group, readily displaced by the trifluoroethoxide anion.

Reaction Mechanism: Nucleophilic Aromatic Substitution

The reaction proceeds via a Meisenheimer-like intermediate. The trifluoroethoxide ion, a potent nucleophile, attacks the electron-deficient C4 carbon of the pyridine ring. The negative charge is delocalized across the aromatic system and the N-oxide group, which stabilizes the intermediate. Subsequent expulsion of the nitrite ion restores the aromaticity of the pyridine ring.

Experimental Protocols

Two primary routes for the synthesis of this compound have been reported, starting from either the 4-nitro or the 4-chloro derivative.

Protocol 1: From 2,3-Dimethyl-4-nitropyridine-N-oxide

This is a common and effective method.

-

Reagents: 2,3-Dimethyl-4-nitropyridine-N-oxide, 2,2,2-trifluoroethanol, Potassium Carbonate (K₂CO₃).

-

Solvent: 2,2,2-trifluoroethanol can also serve as the solvent.

-

Procedure:

-

A mixture of 2,2,2-trifluoroethanol and potassium carbonate is prepared in a suitable reaction vessel.

-

2,3-Dimethyl-4-nitropyridine-N-oxide is added to the mixture.

-

The reaction mixture is heated to reflux for several hours.

-

Upon completion, the excess trifluoroethanol is removed under reduced pressure.

-

The residue is taken up in water and extracted with an organic solvent (e.g., toluene).

-

The organic phase is dried and concentrated to yield the product.

-

Protocol 2: From 2,3-Dimethyl-4-chloropyridine-N-oxide

An alternative approach involves the displacement of a chloro group.[1]

-

Reagents: 2,3-Dimethyl-4-chloropyridine-N-oxide, 2,2,2-trifluoroethanol, an inorganic base (e.g., K₂CO₃, NaOH).[1]

-

Solvent: 2,2,2-trifluoroethanol.[1]

-

Procedure:

Workflow Diagram:

Caption: Workflow for the synthesis of the target intermediate.

Characterization Data

While detailed spectroscopic data is often proprietary, the following table summarizes the key physical and analytical properties of this compound. Commercial suppliers typically provide a Certificate of Analysis with comprehensive data upon request.[4]

| Property | Value |

| CAS Number | 103577-61-3 |

| Molecular Formula | C₉H₁₀F₃NO₂ |

| Molecular Weight | 221.18 g/mol |

| Appearance | Off-white to white solid |

| Melting Point | 131-132 °C |

| Purity (Typical) | >98% (HPLC) |

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the two methyl groups, the methylene protons of the trifluoroethoxy group, and the aromatic protons on the pyridine ring.

-

¹³C NMR: Resonances for the aromatic carbons, the methyl carbons, and the carbons of the trifluoroethoxy group.

-

IR Spectroscopy: Characteristic peaks for C-O-C stretching, C-F stretching, and N-O stretching.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Subsequent Transformation: Towards the Lansoprazole Core

The synthesized this compound is not the final pyridine component for the coupling reaction. It must first be converted to the 2-chloromethyl derivative.

Rearrangement and Chlorination

Traditionally, this transformation involves a multi-step sequence: rearrangement of the N-oxide to 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine, often using acetic anhydride, followed by chlorination of the hydroxyl group.

A more efficient, one-pot method has been developed that combines the deoxygenation of the N-oxide and the chlorination of the 2-methyl group.[5] This process utilizes phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine.[5]

Reaction Scheme:

Caption: One-pot conversion to the chloromethyl derivative.

This chlorinated intermediate is then ready for the crucial coupling reaction with 2-mercaptobenzimidazole, which ultimately leads to the formation of the Lansoprazole sulfide, the direct precursor to the final active pharmaceutical ingredient.

Safety Considerations

The synthesis of Lansoprazole intermediates involves the use of hazardous materials. In particular, 2,3-dimethyl-4-nitropyridine-N-oxide is a nitro-aromatic compound and should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) for this compound before use. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All reactions should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a pivotal intermediate in the synthesis of Lansoprazole. Its efficient and high-yielding preparation is critical for the economic viability of the overall drug manufacturing process. This guide has provided a detailed overview of its synthesis, including established protocols and an understanding of the underlying chemical principles. The continuous development of more efficient and environmentally friendly synthetic routes for this and other Lansoprazole intermediates remains an active area of research in the pharmaceutical industry.

References

- Anax Laboratories. (n.d.). This compound.

- Google Patents. (n.d.). CN102838537A - Preparation method of lansoprazole intermediate.

- Google Patents. (n.d.). CN102225909A - Preparation method of lansoprazole intermediate.

- Google Patents. (n.d.). CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.

- CymitQuimica. (n.d.). This compound.

- ChemicalBook. (n.d.). 2, 3-Dimethyl-4-(2,2,2-Trifluoroethpxy) Pyridine-N-Oxide | 103577-61-3.

- Pharmaffiliates. (n.d.). 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide.

- Simson Pharma Limited. (n.d.). Lansoprazole Impurity 6 | CAS No- 103577-61-3.

- WIPO Patentscope. (n.d.). WO/2002/074766 METHOD OF PREPARING LANSOPRAZOLE AND ITS INTERMEDIATE.

- ResearchGate. (n.d.). Synthesis of 2,3-dimethyl-4-(2,2,2,-trifluoroethoxy) pyridine N-oxide (2).

- S.A. Brainstorm. (n.d.). 103577-61-3 | 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide - Reference Standard.

- Oxford Instruments Magnetic Resonance. (n.d.). Characterization of Lansoprazole by Benchtop NMR Spectroscopy.

- ResearchGate. (n.d.). Synthesis of the impurities of lansoprazole | Request PDF.

- International Journal of Medical and Pharmaceutical Case Reports. (n.d.). Medicinal Chemistry & Analysis.

- ResearchGate. (n.d.). 1 H and 13 C NMR, MS and IR assignments for des-(trifluoroethoxy) lansoprazole.

Sources

- 1. CN102838537A - Preparation method of lansoprazole intermediate - Google Patents [patents.google.com]

- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 3. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. CN102225909A - Preparation method of lansoprazole intermediate - Google Patents [patents.google.com]

A Technical Guide to the Solubility of 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide in Organic Solvents

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide, a key intermediate in the synthesis of proton pump inhibitors like lansoprazole.[1] This document is intended for researchers, scientists, and drug development professionals, offering insights into the molecule's physicochemical properties, predicted solubility, and detailed methodologies for empirical solubility determination.

Introduction and Physicochemical Profile

This compound is a substituted pyridine N-oxide with the chemical formula C₉H₁₀F₃NO₂ and a molecular weight of 221.18 g/mol .[2][3][4][5] Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. The presence of both a polar N-oxide group and a fluorinated ether substituent imparts a unique solubility profile to this molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₀F₃NO₂ | [2][4][5] |

| Molecular Weight | 221.18 g/mol | [2][3][4][5] |

| Melting Point | 131-132 °C | [1] |

| Predicted pKa | 2.23 ± 0.10 | [1] |

| Appearance | White to yellow crystalline powder | [4] |

The N-oxide group significantly increases the polarity and hydrogen bonding capability of the molecule compared to its parent pyridine. Pyridine N-oxides are known to be highly polar, with a high dipole moment, and are generally more soluble in polar solvents.[6][7][8] The trifluoroethoxy group, while containing polar C-F and C-O bonds, also introduces a degree of lipophilicity. The interplay of these structural features will govern the solubility in various organic solvents.

Predicted Solubility Profile

The general principle of "like dissolves like" is a useful starting point. The high polarity of the N-oxide group suggests good solubility in polar protic and aprotic solvents.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale and Supporting Evidence |

| Polar Protic | Methanol, Ethanol | Freely Soluble to Soluble | A structurally related lansoprazole intermediate, 2-Hydroxymethyl, 3-methyl-4-{2, 2, 2-trifluoroethoxy} pyridine hydrochloride, is freely soluble in methanol.[9] The parent compound, pyridine N-oxide, is also soluble in most polar solvents.[8] |

| Polar Aprotic | Acetone, Dichloromethane | Soluble to Sparingly Soluble | Another related intermediate, 4-Nitro-2,3-dimethylpyridine-N-oxide, is freely soluble in acetone and methylene dichloride.[10] However, 2-Hydroxymethyl, 3-methyl-4-{2, 2, 2-trifluoroethoxy} pyridine hydrochloride is insoluble in dichloromethane, indicating that subtle structural changes can significantly impact solubility in this solvent.[9] |

| Non-Polar | Toluene, Hexane | Sparingly Soluble to Insoluble | The high polarity of the N-oxide functional group is expected to limit solubility in non-polar solvents. The melting point of the target compound is reported from a recrystallization using ethyl acetate and hexane, suggesting some solubility in the mixed solvent system but likely low solubility in pure hexane.[1] |

Experimental Determination of Solubility: A Validated Protocol

Given the absence of definitive public data, empirical determination of solubility is essential for any process development or formulation work. The following section provides a detailed, self-validating protocol for accurately measuring the solubility of this compound.

Materials and Equipment

-

This compound (purity ≥98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

HPLC system with a suitable UV detector

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (0.22 µm, solvent-compatible)

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure saturation.

-

Accurately dispense a known volume of the desired organic solvent into each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for initial settling of the excess solid.

-

Centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed.

-

Immediately filter the supernatant through a 0.22 µm syringe filter compatible with the solvent to remove any remaining fine particles.

-

-

Analysis and Quantification:

-

Prepare a series of accurate dilutions of the clear filtrate.

-

Analyze the diluted samples using a validated HPLC method with UV detection at an appropriate wavelength.

-

Quantify the concentration of the dissolved compound by comparing the peak areas to a standard curve prepared from known concentrations of this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility by multiplying the quantified concentration by the dilution factor. The result can be expressed in units such as mg/mL, g/L, or mol/L.

-

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: The solubility of solids in liquids generally increases with temperature. It is crucial to control the temperature during solubility determination.

-

Solvent Polarity: As discussed, the polarity of the solvent will be a primary determinant of solubility. A systematic study across a range of solvents with varying polarities is recommended.

-

Purity of the Compound: Impurities can affect the measured solubility. It is essential to use a well-characterized compound with high purity.

-

Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities. Characterization of the solid form used in the solubility studies is advisable.

Conclusion

While specific, quantitative solubility data for this compound in a variety of organic solvents is not extensively documented, a strong predictive understanding can be derived from its chemical structure and the known solubility of analogous compounds. It is anticipated to be soluble in polar solvents, with decreasing solubility in less polar environments. For precise process design and formulation, the experimental protocol detailed in this guide provides a robust framework for the empirical determination of its solubility. This foundational knowledge is indispensable for the successful application of this important synthetic intermediate in pharmaceutical development.

References

- CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.

-

Henan Kanbei Chemical Co.,LTD. 2, 3-Dimethyl-4-(2,2,2-Trifluoroethpxy) Pyridine-N-Oxide. Available at: [Link]

-

Wikipedia. Pyridine-N-oxide. Available at: [Link]

-

ResearchGate. Synthesis of 2,3-dimethyl-4-(2,2,2,-trifluoroethoxy) pyridine N-oxide (2). Available at: [Link]

-

Grokipedia. Pyridine-N-oxide. Available at: [Link]

-

Arkat USA. Recent trends in the chemistry of pyridine N-oxides. Available at: [Link]

-

ResearchGate. Solubility study of lansoprazole. Available at: [Link]

-

PubChem. Lansoprazole. Available at: [Link]

-

ResearchGate. Pyridine N-Oxide. Available at: [Link]

- Google Patents. US3467659A - Process for the reduction of pyridine n-oxides.

-

PubChem. 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride. Available at: [Link]

-

PubChem. 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine. Available at: [Link]

- CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.

-

Pharmaffiliates. 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide. Available at: [Link]

-

Nia Innovation. 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)-pyridine N-oxide. Available at: [Link]

-

IUPAC. SOLUBILITY DATA SERIES. Available at: [Link]

-

Chem-contract. 2,3-Dimethyl-4-(2,2,2-Trifluoroethoxy)Pyridine-N-Oxide. Available at: [Link]

Sources

- 1. 2, 3-Dimethyl-4-(2,2,2-Trifluoroethpxy) Pyridine-N-Oxide | 103577-61-3 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. anaxlab.com [anaxlab.com]

- 4. niainnovation.in [niainnovation.in]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. researchgate.net [researchgate.net]

- 9. LANSOPRAZOLE INTERMEDIATES - Enal Drugs [enaldrugs.com]

- 10. LANSOPRAZOLE INTERMEDIATES - Enal Drugs [enaldrugs.com]

A Senior Application Scientist's In-Depth Technical Guide to the Thermal Stability and Decomposition of Pyridine N-Oxide Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Criticality of Understanding Thermal Behavior in Pyridine N-Oxide Derivatives

Pyridine N-oxides are a fascinating and highly versatile class of heterocyclic compounds. The introduction of the N-oxide functionality dramatically alters the electronic landscape of the pyridine ring, rendering it more susceptible to both nucleophilic and electrophilic attack and opening up a vast array of synthetic possibilities.[1][2][3] This enhanced reactivity, coupled with the ability of the N-oxide group to modulate physicochemical properties such as solubility and polarity, has led to their widespread application in medicinal chemistry, materials science, and catalysis. Many drugs, for instance, incorporate the N-oxide moiety to improve their pharmacokinetic profiles or to act as prodrugs.[2][3]

However, the very nature of the N-O bond, a dative and highly polar linkage, also introduces an inherent thermal lability.[3] This thermal sensitivity is a double-edged sword. While it can be harnessed for specific chemical transformations, it also presents a significant challenge in the context of drug development and manufacturing, where the stability of an active pharmaceutical ingredient (API) is paramount. Poor thermal stability can lead to degradation of the API, resulting in a loss of potency, the formation of potentially toxic byproducts, and a reduced shelf-life of the final drug product.

This technical guide, written from the perspective of a Senior Application Scientist, aims to provide a comprehensive understanding of the thermal stability and decomposition of pyridine N-oxide derivatives. We will delve into the fundamental principles governing the stability of the N-O bond, explore the various decomposition pathways, and provide practical, field-proven insights into the experimental evaluation of thermal properties. It is my hope that this guide will serve as a valuable resource for researchers and professionals working with these important molecules, enabling the design of more stable compounds and the development of robust and safe manufacturing processes.

Section 1: The N-O Bond in Pyridine N-Oxides: A Tale of Two Electrons

The N-O bond in pyridine N-oxides is best described as a dative covalent bond, where the nitrogen atom formally donates a lone pair of electrons to the oxygen atom. This results in a significant dipole moment and a zwitterionic character, with a partial positive charge on the nitrogen and a partial negative charge on the oxygen.[2] The stability of this bond is influenced by a delicate interplay of electronic and steric factors within the pyridine ring.

The N-O bond dissociation enthalpy (BDE) for pyridine N-oxide itself is in the range of 60-66 kcal/mol.[3] This is a relatively weak bond compared to other covalent bonds in organic molecules, making it susceptible to cleavage at elevated temperatures. The resonance stabilization of the pyridine ring plays a crucial role in the overall stability of the molecule.[2]

The Influence of Substituents on N-O Bond Stability

The thermal stability of pyridine N-oxide derivatives is highly dependent on the nature and position of substituents on the pyridine ring. These substituents can either stabilize or destabilize the N-O bond by altering the electron density on the nitrogen atom and the overall electronic distribution within the ring.

-

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halo (-Cl, -Br) groups at the 2- or 4-positions of the pyridine ring tend to decrease the electron density on the nitrogen atom. This strengthens the N-O bond through inductive and resonance effects, thereby increasing the thermal stability of the molecule. For example, 4-nitropyridine N-oxide is a well-known energetic material, indicating a higher degree of thermal sensitivity under certain conditions, but its decomposition temperature is relatively high.

-

Electron-Donating Groups (EDGs): Substituents such as amino (-NH₂), methoxy (-OCH₃), and alkyl groups (-CH₃) at the 2- or 4-positions increase the electron density on the nitrogen atom. This weakens the N-O bond, making the molecule more prone to thermal decomposition at lower temperatures.

The following diagram illustrates the influence of electron-donating and electron-withdrawing groups on the N-O bond polarity and, consequently, its stability.

Caption: Homolytic cleavage decomposition pathway.

Concerted Rearrangements: The Meisenheimer and Cope-Type Reactions

For certain substituted pyridine N-oxides, thermal decomposition can occur through concerted rearrangement reactions. These intramolecular processes often proceed with high regioselectivity and can be synthetically useful.

-

The Meisenheimer Rearrangement: This rearrangement is characteristic of N-allyl and N-benzyl pyridine N-oxides and involves a-[1][2]sigmatropic shift to form N,N-disubstituted hydroxylamines. [3]

-

Cope-Type Elimination: This is a syn-elimination reaction that requires a hydrogen atom in the β-position to the N-oxide group.

-

** [1][4]and [3][3]Sigmatropic Rearrangements:** Thermal rearrangement of 2-allyloxypyridine N-oxide can yield N-allyloxy-2-pyridones and 3-allyl-N-hydroxy-2-pyridones through concerted [1][4]and [3][3]sigmatropic rearrangements. [1]

Deoxygenation and Ring Fragmentation

At higher temperatures, or in the presence of certain catalysts, the decomposition of pyridine N-oxides can lead to deoxygenation, yielding the parent pyridine, and fragmentation of the pyridine ring. The decomposition of 2-methylpyridine N-oxide at temperatures between 190°C and 220°C has been shown to produce 2-methylpyridine and pyridine as the main products, accompanied by the generation of non-condensable gases. [5]

Section 3: Experimental Assessment of Thermal Stability

A thorough understanding of the thermal stability of a pyridine N-oxide derivative requires robust experimental characterization. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques for this purpose.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides critical information about the decomposition temperature, the number of decomposition steps, and the mass of any residue.

Table 1: Comparative Thermal Decomposition Data of Substituted Pyridine N-Oxides (Illustrative)

| Compound | Substituent | Onset Decomposition Temp. (T_onset, °C) | Peak Decomposition Temp. (T_peak, °C) | Mass Loss (%) |

| 4-Nitropyridine N-oxide | 4-NO₂ (EWG) | ~200-220 | ~250 | >90 |

| 4-Chloropyridine N-oxide | 4-Cl (EWG) | ~160 (dec.) [6] | - | - |

| 2-Picoline N-oxide | 2-CH₃ (EDG) | ~190 [5] | >200 [5] | Significant |

| 4-Aminopyridine N-oxide | 4-NH₂ (EDG) | Lower than unsubstituted | - | - |

Note: The data in this table is illustrative and compiled from various sources. Exact values can vary depending on experimental conditions.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on melting points, phase transitions, and the enthalpy of decomposition (whether the decomposition is exothermic or endothermic).

The following diagram illustrates a typical experimental workflow for assessing thermal stability.

Caption: Experimental workflow for thermal stability assessment.

Section 4: Field-Proven Insights for Drug Development Professionals

The thermal stability of a pyridine N-oxide derivative is not merely an academic curiosity; it has profound implications for the entire drug development lifecycle, from API synthesis and purification to formulation, packaging, and storage.

Challenges in API Manufacturing and Formulation

-

Drying and Milling: The elevated temperatures often employed in drying and milling operations can be sufficient to initiate the decomposition of thermally labile N-oxides. This necessitates the use of milder conditions, such as vacuum drying at lower temperatures, which can increase processing time and cost.

-

Excipient Compatibility: Interactions between the N-oxide API and excipients in a solid dosage form can significantly impact stability. For example, acidic or basic excipients could potentially catalyze decomposition. Thorough excipient compatibility studies are therefore essential.

-

Forced Degradation Studies: As part of regulatory requirements, forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods. For pyridine N-oxide APIs, thermal stress is a critical component of these studies.

Case Study: The Importance of Thermal Control in Synthesis

A process safety assessment for the synthesis of 2-hydroxypyridine-N-oxide revealed a gas-generating exothermic reaction occurring at 95°C, leading to a sharp temperature rise to 145°C. [7]This underscores the critical need for careful thermal control during the synthesis of pyridine N-oxide derivatives to prevent runaway reactions. [7]The use of flow chemistry, with its superior heat transfer capabilities, was highlighted as a key strategy to safely manage the exothermicity of the oxidation step. [7]

Section 5: Experimental Protocols

To provide a practical context to the preceding discussions, this section outlines detailed, step-by-step methodologies for the synthesis of representative pyridine N-oxide derivatives and for their thermal analysis.

Synthesis of 4-Nitropyridine N-Oxide (An Electron-Withdrawing Derivative)

Materials:

-

Pyridine N-oxide (9.51 g, 100 mmol)

-

Fuming nitric acid (12 mL, 0.29 mol)

-

Concentrated sulfuric acid (30 mL, 0.56 mol)

-

Ice

-

Saturated sodium carbonate solution

-

Acetone

Procedure:

-

Prepare the nitrating acid by slowly adding 30 mL of concentrated sulfuric acid to 12 mL of fuming nitric acid in a 250 mL Erlenmeyer flask, with stirring and cooling in an ice bath. [8]Allow the mixture to warm to 20°C. [8]2. In a 100 mL three-neck flask equipped with a magnetic stirrer, reflux condenser, internal thermometer, and an addition funnel, place 9.51 g of pyridine N-oxide and heat to 60°C. [8]3. Add the nitrating acid dropwise over 30 minutes, maintaining the internal temperature. [8]4. After the addition is complete, heat the reaction mixture to 125-130°C for 3 hours. [8]5. Cool the reaction mixture to room temperature and pour it onto 150 g of crushed ice in a 1 L beaker. [8]6. Carefully neutralize the mixture with a saturated sodium carbonate solution to a pH of 7-8. A yellow solid will precipitate. [8]7. Collect the crude product by vacuum filtration. [8]8. To the crude product, add acetone to dissolve the 4-nitropyridine N-oxide, leaving the insoluble sodium sulfate behind. [8]9. Separate the acetone solution by filtration and evaporate the solvent under reduced pressure to obtain the purified 4-nitropyridine N-oxide. [8]The product can be further purified by recrystallization from acetone if necessary. [8]

Synthesis of 4-Aminopyridine N-Oxide (An Electron-Donating Derivative)

Materials:

-

4-Nitropyridine N-oxide

-

Iron powder

-

Aqueous mineral acid (e.g., sulfuric acid)

-

Sodium carbonate

-

Ethyl acetate

Procedure:

-

The synthesis of 4-aminopyridine N-oxide can be achieved by the reduction of 4-nitropyridine N-oxide. [9]2. In a reaction vessel, suspend 4-nitropyridine N-oxide in water.

-

Add iron powder and a catalytic amount of a mineral acid (e.g., 25-30% sulfuric acid). [9]4. Heat the mixture under reflux until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and neutralize with sodium carbonate. [9]6. Filter the mixture to remove the iron salts.

-

Extract the aqueous filtrate with ethyl acetate. [9]8. Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 4-aminopyridine N-oxide. [9]

Protocol for Thermogravimetric Analysis (TGA)

Instrumentation:

-

A calibrated thermogravimetric analyzer.

Procedure:

-

Accurately weigh 5-10 mg of the pyridine N-oxide derivative into a clean TGA pan (e.g., alumina or platinum).

-

Place the sample pan and an empty reference pan into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to a final temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).

-

Record the mass loss as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset decomposition temperature (T_onset), the peak decomposition temperature (T_peak, from the derivative of the TGA curve), and the percentage of mass loss.

Conclusion

The thermal stability of pyridine N-oxide derivatives is a multifaceted property that is of paramount importance in both synthetic chemistry and pharmaceutical development. As we have seen, the electronic nature of the substituents on the pyridine ring plays a critical role in determining the strength of the N-O bond and, consequently, the temperature at which decomposition occurs. A thorough understanding of the potential decomposition pathways, whether they be radical-driven, concerted rearrangements, or fragmentation processes, is essential for predicting and controlling the degradation of these valuable compounds.

For the drug development professional, the insights gained from thermal analysis techniques such as TGA and DSC are not merely data points but are crucial for making informed decisions throughout the development process. From ensuring the stability of the API during manufacturing to designing stable formulations with appropriate excipients, a deep understanding of the thermal behavior of pyridine N-oxide derivatives is indispensable for the successful development of safe and effective medicines. It is my hope that this guide will serve as a valuable resource in this endeavor, fostering a proactive approach to managing the thermal stability of this important class of molecules.

References

-

Recent trends in the chemistry of pyridine N-oxides. ARKIVOC. (n.d.). Retrieved from [Link]

-

Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting. Retrieved from [Link]

-

Luchini, A., et al. (2020). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 63(12), 6262-6289. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). pyridine-n-oxide. Retrieved from [Link]

-

SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (n.d.). Semantic Scholar. Retrieved from [Link]

-

1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. (n.d.). Retrieved from [Link]

-

Picoline-N-oxide. (n.d.). In Wikipedia. Retrieved from [Link]

- WO2002102779A1 - Process for the preparation of 4-chloropyridine-n-oxides. (n.d.). Google Patents.

-

Challenges to Formulation Development for Highly Potent APIs. (2022, July 3). Pharmaceutical Technology. Retrieved from [Link]

-

Thermal decomposition of 2-methylpyridine N-oxide: Effect of temperature and influence of phosphotungstic acid as the catalyst. (n.d.). ResearchGate. Retrieved from [Link]

-

The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides. (n.d.). Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Retrieved from [Link]

-

Challenges to Formulation Development for Highly Potent APIs. (2022, July 3). Pharmaceutical Technology. Retrieved from [Link]

-

Recent Trends in the Chemistry of Pyridine N-Oxides. (n.d.). ResearchGate. Retrieved from [Link]

-

4-Nitro and 4-chloro pyridine-N-oxide complexes of lanthanide perchlorates. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

- CN1807415A - 4-aminopyridine preparation method. (n.d.). Google Patents.

-

Picoline-N-oxide. (n.d.). In Wikipedia. Retrieved from [Link]

-

Flow Chemistry Enables Safe, Kilogram-Scale Synthesis of 2-Hydroxypyridine-N-Oxide (HOPO). (n.d.). Retrieved from [Link]

-

DSC curves for: (a) pure AN, (b) AN þ CuFe 2 O 4 /GO, (c) AN þ CuO/GO,... (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Synthesis, crystal structure and thermal decomposition pathway of bis(isoselenocyanato-κN)tetrakis(pyridine-κN)manganese(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. 4-Chloropyridine N-oxide 98 1121-76-2 [sigmaaldrich.com]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Strategic Evolution of Pyridine Derivatives in Oncology: A Technical Guide for Drug Development

Foreword: The Enduring Scaffolding of Cancer Therapy

In the intricate tapestry of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures—scaffolds upon which a multitude of therapeutic agents are built. The pyridine ring, a simple six-membered aromatic heterocycle containing one nitrogen atom, stands as a testament to this principle. Its unique electronic properties, synthetic versatility, and inherent ability to interact with a wide array of biological targets have cemented its role as a cornerstone in the development of novel anticancer agents.[1][2] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, navigating the landscape of pyridine derivatives in cancer research. We will dissect their mechanisms of action, explore key clinical candidates, and provide insights into the experimental methodologies that propel their journey from bench to bedside.

The Rationale: Why Pyridine Persists in a Crowded Field

The enduring appeal of the pyridine scaffold in oncology is not serendipitous; it is rooted in a confluence of favorable physicochemical and biological properties. The nitrogen atom imparts a dipole moment and hydrogen bonding capabilities, facilitating interactions with enzyme active sites.[3] Furthermore, the aromatic system can engage in π-π stacking with amino acid residues, while the overall planarity allows for effective intercalation with DNA.[4] This versatility allows pyridine derivatives to be tailored to inhibit a diverse range of cancer-associated targets.[5]

From a drug development perspective, pyridine's synthetic tractability is a significant asset. A vast repository of synthetic methodologies enables the precise installation of various functional groups at different positions on the ring, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles.[6][7]

Mechanistic Diversity: A Multi-pronged Assault on Cancer

Pyridine derivatives exert their anticancer effects through a variety of mechanisms, often targeting pathways critical for tumor growth, proliferation, and survival.

Kinase Inhibition: Silencing Aberrant Signaling

A predominant mechanism of action for many pyridine-based drugs is the inhibition of protein kinases, enzymes that play a central role in cellular signal transduction.[5] Cancer is often driven by the dysregulation of kinase activity, making them a prime therapeutic target. Pyridine derivatives have been successfully developed as inhibitors of several key oncogenic kinases.

-

VEGFR/PDGFR Inhibition: Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[8] Several pyridine-based multi-kinase inhibitors, such as Sorafenib and Regorafenib , effectively target these receptors.[9] For instance, the nicotinamide derivative BRN-103 has been shown to suppress the VEGF-induced phosphorylation of VEGFR-2.[9]

-

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is frequently overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation.[4] Pyridine derivatives have been designed to compete with ATP for the kinase domain of EGFR, thereby blocking downstream signaling.[1]

-

PIM Kinase Inhibition: PIM kinases are a family of serine/threonine kinases that are overexpressed in many human cancers and are implicated in cell survival and proliferation.[10] Novel pyridine-quinoline hybrids have demonstrated potent PIM-1 kinase inhibition and induction of apoptosis in prostate cancer cells.[11]

Below is a diagram illustrating the general mechanism of pyridine-based kinase inhibitors.

Caption: Pyridine-based kinase inhibitors competitively block the ATP-binding site of receptor tyrosine kinases, inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival.

DNA Intercalation and Topoisomerase Inhibition: Disrupting Genetic Integrity

Certain planar pyridine derivatives can insert themselves between the base pairs of DNA, a process known as intercalation.[4] This distortion of the DNA double helix can interfere with replication and transcription, ultimately leading to cell death.[4] Additionally, some pyridine compounds act as topoisomerase inhibitors. Topoisomerases are enzymes that resolve DNA supercoiling during replication. By stabilizing the transient DNA-topoisomerase complex, these inhibitors induce double-strand breaks and trigger apoptosis.[4]

Histone Deacetylase (HDAC) Inhibition: Epigenetic Reprogramming

Histone deacetylases (HDACs) are enzymes that play a critical role in gene expression by modifying the chromatin structure.[12] In many cancers, HDACs are overactive, leading to the silencing of tumor suppressor genes. Pyridine-based HDAC inhibitors can restore the normal acetylation patterns of histones, leading to the re-expression of these critical genes and subsequent cell cycle arrest, differentiation, and apoptosis.[12][13]

Induction of Apoptosis: Activating Programmed Cell Death

A common outcome of the various mechanisms of action of pyridine derivatives is the induction of apoptosis, or programmed cell death.[8] By inhibiting survival signals or inducing cellular stress, these compounds can activate intrinsic or extrinsic apoptotic pathways. For example, some pyridine derivatives have been shown to induce apoptosis in liver and breast cancer cells through the upregulation of p53 and JNK.[14] One particular compound significantly activated apoptotic cell death in MCF-7 breast cancer cells.[15]

Key Pyridine Derivatives in Cancer Research and Clinical Development

The translation of pyridine-based compounds from the laboratory to clinical use is exemplified by several approved drugs and promising clinical candidates.

| Compound Name | Primary Target(s) | Cancer Indication(s) | Development Stage |

| Sorafenib (Nexavar®) | VEGFR, PDGFR, RAF kinases | Renal cell carcinoma, Hepatocellular carcinoma | Approved[9] |

| Regorafenib (Stivarga®) | VEGFR, PDGFR, FGFR, KIT, RET, RAF | Colorectal cancer, Gastrointestinal stromal tumors | Approved[9] |

| Crizotinib (Xalkori®) | ALK, ROS1, MET | Non-small cell lung cancer | Approved[9] |

| Vismodegib (Erivedge®) | Smoothened (SMO) | Basal cell carcinoma | Approved[9] |

| Linifanib | VEGFR, PDGFR | Non-small cell lung cancer | Phase II Clinical Trials[8] |

| SLC-0111 | Carbonic Anhydrase IX/XII | Breast cancer | Preclinical[8] |

Experimental Protocols: From Synthesis to Biological Evaluation

The development of novel pyridine derivatives involves a multi-step process encompassing chemical synthesis and rigorous biological testing.

General Synthetic Strategy: Hantzsch Pyridine Synthesis

A classic and versatile method for the synthesis of dihydropyridine derivatives, which can then be oxidized to the corresponding pyridines, is the Hantzsch synthesis.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine an aldehyde (1 equivalent), a β-ketoester (e.g., ethyl acetoacetate, 2 equivalents), and a source of ammonia (e.g., ammonium acetate, 1.1 equivalents) in a suitable solvent such as ethanol.

-

Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The dihydropyridine product often precipitates and can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent.

-

Aromatization: The isolated dihydropyridine is then oxidized to the corresponding pyridine using an oxidizing agent such as nitric acid or ceric ammonium nitrate in a suitable solvent.

-

Final Purification: The final pyridine product is purified by column chromatography.

Caption: A generalized workflow for the Hantzsch synthesis of pyridine derivatives, a common method in medicinal chemistry.

In Vitro Anticancer Activity Assessment: The Sulforhodamine B (SRB) Assay

The SRB assay is a widely used method to determine the cytotoxicity of a compound against various cancer cell lines.[9]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The following day, treat the cells with serial dilutions of the synthesized pyridine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: After incubation, gently remove the medium and fix the cells with cold trichloroacetic acid (TCA).

-

Staining: Wash the plates with water and stain the fixed cells with a solution of Sulforhodamine B in acetic acid.

-

Washing: Remove the unbound dye by washing with 1% acetic acid.

-

Solubilization: Solubilize the protein-bound dye with a Tris base solution.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 510 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Challenges and Future Perspectives: Navigating the Road Ahead

Despite the significant progress, the development of pyridine-based anticancer agents is not without its challenges. Issues such as systemic toxicity, poor selectivity, and the emergence of drug resistance remain significant hurdles.[8][16]

Future research in this field is likely to focus on several key areas:

-

Enhanced Selectivity: The design of pyridine derivatives that selectively target cancer cells while sparing healthy tissues is a major goal.[8] This can be achieved through the development of covalent inhibitors that form irreversible bonds with their targets or by conjugating pyridine derivatives to tumor-targeting moieties.[8]

-

Overcoming Drug Resistance: The hybridization of the pyridine scaffold with other pharmacophores is a promising strategy to develop compounds with multiple mechanisms of action, potentially circumventing resistance pathways.[10][15]

-

Advanced Drug Delivery Systems: The use of nanotechnology-based drug delivery systems, such as liposomes and nanoparticles, can improve the bioavailability and therapeutic index of pyridine derivatives.[8]

-

Computational Approaches: The integration of molecular docking and quantitative structure-activity relationship (QSAR) studies will continue to play a crucial role in the rational design and optimization of new pyridine-based anticancer agents.[6][8]

Conclusion: A Scaffold of Continued Promise

Pyridine derivatives have firmly established their place in the arsenal of anticancer agents.[8] Their structural versatility and ability to modulate a wide range of biological targets ensure their continued relevance in oncology drug discovery.[5] As our understanding of cancer biology deepens and synthetic methodologies become more sophisticated, the pyridine scaffold will undoubtedly serve as the foundation for the next generation of targeted and effective cancer therapies.

References

- Recent Advancements in Pyridine Derivatives as Anticancer Agents - IJSAT. (2025). International Journal on Science and Technology (IJSAT).

- PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (n.d.). Semantic Scholar.

- Pyridine heterocycles: Compiling the anticancer capabilities. (2023). International Journal of Chemical Studies.

- El-Naggar, M., Almahli, H., Ibrahim, H. S., Eldehna, W. M., & Abdel-Aziz, H. A. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1459.

- Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (n.d.). Source not available.

- Hussein, H. A. R., et al. (2023). pyridine derivatives as anticancer agents: fda-approved drugs and promising reported compounds. Azhar Journal of Pharmaceutical Sciences, 68.

- Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR). (2020). PubMed.

- Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). ACS Omega.

- Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). National Institutes of Health.

- RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. (2025). Source not available.

- Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. (2025). ResearchGate.

- Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. (n.d.). National Institutes of Health.

- Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. (2026). PubMed.

- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI.

- Design and campaign synthesis of pyridine-based histone deacetylase inhibitors. (2025). ResearchGate.

- Discovery of Pyridone-Based Histone Deacetylase Inhibitors: Approaches for Metabolic Stability. (2025). ResearchGate.

- Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. (2023). Taylor & Francis Online.

- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024). RSC Publishing.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chemijournal.com [chemijournal.com]

- 6. Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. ijsat.org [ijsat.org]